(2S)-2-Amino-3-cyclopentyloxypropanoic acid
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Overview
Description
(2S)-2-Amino-3-cyclopentyloxypropanoic acid is an organic compound that features an amino group, a cyclopentyloxy group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-cyclopentyloxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol and glycine.
Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyl bromide using hydrobromic acid. This is followed by the reaction with sodium alkoxide to form cyclopentyloxy group.
Amino Acid Formation: The cyclopentyloxy group is then introduced to glycine through a nucleophilic substitution reaction, forming the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-cyclopentyloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-2-Amino-3-cyclopentyloxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-cyclopentyloxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-cyclohexyloxypropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2S)-2-Amino-3-methoxypropanoic acid: Contains a methoxy group instead of a cyclopentyloxy group.
(2S)-2-Amino-3-ethoxypropanoic acid: Features an ethoxy group in place of the cyclopentyloxy group.
Uniqueness
(2S)-2-Amino-3-cyclopentyloxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentyloxy group, in particular, provides a balance of hydrophobicity and steric effects that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopentyloxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-12-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRKPZJUWDOJSK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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